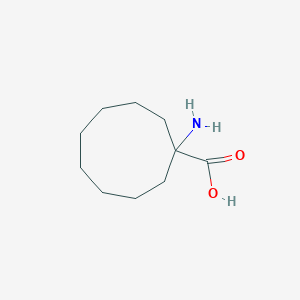
1-AMINOCYCLONONANECARBOXYLIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-AMINOCYCLONONANECARBOXYLIC ACID is a non-proteinogenic amino acid characterized by a nine-membered cycloalkane ring with an amino group and a carboxylic acid group attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-AMINOCYCLONONANECARBOXYLIC ACID can be synthesized through several methods. One common approach involves the cyclization of γ-substituted amino acid derivatives. This method typically requires the use of strong bases and high temperatures to facilitate the cyclization process. Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization.
Industrial Production Methods: Industrial production of 1-aminocyclononane-1-carboxylic acid often involves the use of advanced catalytic processes to ensure high yield and purity. The use of biocatalysts, such as enzymes, can also be employed to achieve stereoselective synthesis, which is crucial for the production of enantiomerically pure compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 1-AMINOCYCLONONANECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-AMINOCYCLONONANECARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
1-AMINOCYCLONONANECARBOXYLIC ACID can be compared to other cyclic amino acids, such as 1-aminocyclopropane-1-carboxylic acid and 1-aminocyclobutane-1-carboxylic acid. While these compounds share a similar structural motif, the size of the ring significantly influences their chemical properties and biological activities. For instance, 1-aminocyclopropane-1-carboxylic acid is a well-known precursor of the plant hormone ethylene, whereas 1-aminocyclononane-1-carboxylic acid does not exhibit such activity. The larger ring size of 1-aminocyclononane-1-carboxylic acid also imparts greater conformational flexibility, which can affect its binding affinity and specificity for molecular targets.
Vergleich Mit ähnlichen Verbindungen
- 1-Aminocyclopropane-1-carboxylic acid
- 1-Aminocyclobutane-1-carboxylic acid
- 1-Aminocyclopentane-1-carboxylic acid
Eigenschaften
CAS-Nummer |
69202-47-7 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
1-aminocyclononane-1-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c11-10(9(12)13)7-5-3-1-2-4-6-8-10/h1-8,11H2,(H,12,13) |
InChI-Schlüssel |
XJAOFYJEAVZJDG-UHFFFAOYSA-N |
SMILES |
C1CCCCC(CCC1)(C(=O)O)N |
Kanonische SMILES |
C1CCCCC(CCC1)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















